Leptoside

Description

Properties

CAS No. |

465-68-9 |

|---|---|

Molecular Formula |

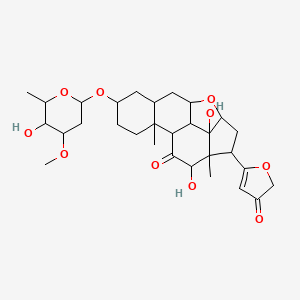

C30H42O10 |

Molecular Weight |

562.6 g/mol |

IUPAC Name |

11,16-dihydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-8,12-dimethyl-13-(4-oxofuran-2-yl)-18-oxapentacyclo[13.2.1.03,8.09,17.012,16]octadecan-10-one |

InChI |

InChI=1S/C30H42O10/c1-13-25(32)20(36-4)11-22(38-13)39-16-5-6-28(2)14(7-16)8-19-23-24(28)26(33)27(34)29(3)17(18-9-15(31)12-37-18)10-21(40-19)30(23,29)35/h9,13-14,16-17,19-25,27,32,34-35H,5-8,10-12H2,1-4H3 |

InChI Key |

HAIZPCLVGBYWBK-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CC4C5C3C(=O)C(C6(C5(C(O4)CC6C7=CC(=O)CO7)O)C)O)C)OC)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CC4C5C3C(=O)C(C6(C5(C(O4)CC6C7=CC(=O)CO7)O)C)O)C)OC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Leptoside; |

Origin of Product |

United States |

Contextualization Within Natural Product Chemistry

Natural product chemistry focuses on compounds isolated from natural sources, often produced through primary or secondary metabolism in living organisms. wikipedia.orgfrontiersin.org These compounds are a significant source of biologically active substances with diverse applications, including pharmaceuticals, the food industry, and material science. frontiersin.org Secondary metabolites, while not essential for an organism's survival, can provide evolutionary advantages and often exhibit complex chemical structures. wikipedia.org Leptoside, as a phenolic glycoside found in plants, falls within the purview of natural product chemistry. Its study contributes to the broader understanding of the chemical diversity present in nature and the potential utility of these compounds. frontiersin.orgsciencebiology.org Research in this field often involves the isolation, structural elucidation, and investigation of the biological properties of these natural compounds. sciencebiology.org

Historical Perspectives on Leptoside Discovery and Initial Characterization

The historical context of leptoside's discovery and initial characterization is linked to the investigation of plant species, particularly those within the genus Leptinella. While specific detailed historical accounts of the very first isolation and characterization of "this compound" are not extensively documented in the provided search results, the name itself suggests its origin from Leptinella plants. ontosight.ai Early natural product research often involved isolating compounds from plants based on observed biological effects or for chemotaxonomic purposes. frontiersin.orgdokumen.pub Initial characterization typically involved determining the chemical formula and basic structural features using the analytical techniques available at the time. Over time, advancements in analytical chemistry, such as spectroscopy and mass spectrometry, have allowed for more detailed structural elucidation of complex natural products like glycosides. hku.hk The PubChem entry for this compound (CID 3035281) provides its molecular formula as C30H42O10 and computed properties, indicating that its chemical structure has been characterized. nih.govuni.lu

Significance and Research Rationale for Investigating Leptoside

Methodologies for Extraction and Purification from Botanical Sources

The initial phase in obtaining this compound from botanical sources involves extraction, a process where soluble compounds are separated from the plant matrix using appropriate solvents. core.ac.ukhilarispublisher.com The choice of solvent is crucial and depends on the polarity of the target compound, this compound, and its solubility characteristics. core.ac.uk Sequential extraction with solvents of increasing polarity can be employed to enrich the desired compound and minimize the presence of analogous substances. core.ac.uk

Following extraction, purification techniques are essential to isolate this compound from the complex mixture of compounds present in the crude extract. core.ac.ukhilarispublisher.com Chromatographic methods play a pivotal role in this stage. core.ac.ukhilarispublisher.com These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase. hilarispublisher.com

Advanced Spectroscopic and Spectrometric Techniques for Structural Assignment

Determining the precise molecular structure of a complex natural product like this compound requires the application of advanced spectroscopic and spectrometric techniques. numberanalytics.comsavemyexams.com These methods provide detailed information about the compound's molecular formula, functional groups, connectivity of atoms, and stereochemistry. numberanalytics.comsavemyexams.com

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds, including complex glycosides like this compound. numberanalytics.comnih.govnih.govfrontiersin.org It provides information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C), which helps in determining the connectivity of atoms and identifying functional groups. numberanalytics.comsavemyexams.comnih.gov

One-dimensional (1D) NMR spectra, such as ¹H NMR and ¹³C NMR, provide initial insights into the number and types of hydrogen and carbon atoms in the molecule. nih.gov The chemical shifts of the signals are indicative of the electronic environment of the nuclei, while the splitting patterns in ¹H NMR reveal the connectivity of adjacent protons.

Two-dimensional (2D) NMR techniques are indispensable for assigning complex spectra and establishing through-bond and through-space correlations between nuclei. numberanalytics.comnih.govnih.gov Techniques like Correlation Spectroscopy (COSY) show correlations between coupled protons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) reveal correlations between protons and carbons, including those separated by multiple bonds. numberanalytics.com These 2D NMR experiments are crucial for piecing together the molecular skeleton and assigning resonances in complex molecules with overlapping signals. frontiersin.org

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the accurate molecular weight and elemental composition of a compound. numberanalytics.comsavemyexams.com HRMS provides a precise mass-to-charge ratio (m/z) for the molecular ion, which can be used to calculate the exact molecular formula. uni.lulibretexts.org For this compound, the monoisotopic mass is reported as 562.2778 Da, corresponding to the molecular formula C30H42O10. uni.lu

In addition to molecular formula determination, HRMS coupled with fragmentation techniques (e.g., tandem mass spectrometry, MS/MS) provides valuable information about the structure by breaking the molecule into smaller, charged fragments. libretexts.org Analysis of the fragmentation pattern can reveal the presence of specific substructures and the positions of labile bonds within the molecule. libretexts.org Predicted collision cross-section values from HRMS data can also offer further structural insights. uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes vibrational transitions in the molecule. numberanalytics.comlibretexts.orghaflonggovtcollege.ac.inanalytica-world.com Different functional groups absorb IR radiation at characteristic frequencies, providing a molecular fingerprint. libretexts.org For example, a strong absorption band around 1700 cm⁻¹ in the IR spectrum typically indicates the presence of a carbonyl group (C=O). numberanalytics.com

Ultraviolet-Visible (UV-Vis) spectroscopy involves the absorption of light in the UV and visible regions of the electromagnetic spectrum, which causes electronic transitions within the molecule. numberanalytics.comhaflonggovtcollege.ac.inanalytica-world.comlibretexts.org UV-Vis spectroscopy is particularly useful for detecting and characterizing chromophores, which are functional groups or conjugated systems that absorb light in this region. libretexts.org The wavelength of maximum absorbance (λmax) and the intensity of the absorption can provide information about the presence and extent of conjugation within the molecule. libretexts.org While IR helps identify specific bonds and functional groups, UV-Vis provides insights into the electronic structure and the presence of conjugated systems. haflonggovtcollege.ac.inanalytica-world.comlibretexts.org

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound, including the absolute stereochemistry of chiral centers. wikipedia.orglibretexts.orgnih.gov By analyzing the diffraction pattern produced when X-rays interact with a crystal, the electron density within the crystal can be mapped, revealing the precise positions of atoms and their connectivity. wikipedia.orglibretexts.org

For complex molecules with multiple chiral centers, X-ray crystallography provides unambiguous information about their relative and absolute configurations. nih.gov The presence of a heavy atom in the structure or co-crystallization with a salt of known chirality can facilitate the determination of absolute configuration using techniques like the analysis of the Flack parameter. nih.gov While obtaining suitable crystals can sometimes be a limiting factor, X-ray crystallography remains the most comprehensive method for obtaining accurate 3D structural parameters. nih.gov Although specific X-ray crystallographic data for this compound were not found in the immediate search results, the technique is a standard method for confirming the absolute configuration of complex natural products once suitable crystals are obtained. nih.govresearchgate.net

Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic techniques are not only crucial for the initial isolation and purification of this compound but also for assessing its purity and resolving potential isomers. core.ac.ukhilarispublisher.comnih.gov Various chromatographic methods can be employed depending on the properties of this compound and the complexity of the mixture.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both analytical and preparative separation of natural products. core.ac.ukhilarispublisher.comnih.gov HPLC offers high resolution and can be coupled with various detectors, including UV-Vis and mass spectrometry, for the detection and identification of separated compounds. hilarispublisher.comnih.gov Different stationary phases (e.g., reversed-phase C18) and mobile phase gradients can be optimized to achieve effective separation of this compound from impurities and closely related compounds, including isomers. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) is another valuable chromatographic technique, often used for rapid analysis, monitoring purification progress, and comparing samples. core.ac.ukhilarispublisher.comnih.gov Like HPLC, TLC can utilize different stationary phases and mobile phases, and separated spots can be visualized under UV light or by using staining reagents. core.ac.ukhilarispublisher.com While less quantitative than HPLC, TLC is a simple and cost-effective method for assessing the purity of this compound fractions during the isolation process. core.ac.uknih.gov

Other chromatographic methods, such as column chromatography (including silica (B1680970) gel and other stationary phases) and potentially gas chromatography for volatile derivatives, can also be part of the purification and analysis strategy for this compound, depending on its specific chemical properties. core.ac.ukhilarispublisher.com The combination of different chromatographic techniques is often necessary to achieve high purity and to resolve structurally similar compounds. nih.gov

Synthetic Chemistry and Chemical Modification of Leptoside

Total Synthesis Strategies for Complex Natural Products like Leptoside

The total synthesis of cardiac glycosides is a formidable task that showcases the capabilities of modern organic synthesis. umich.eduunt.edu It involves the complete construction of the molecule from simple, commercially available starting materials. unt.edu Such endeavors are not only crucial for confirming the structure of a natural product but also for providing access to analogues that are unavailable from natural sources. acs.org

Retrosynthetic analysis is a foundational strategy for planning the synthesis of complex molecules. The target molecule is conceptually broken down into simpler precursors, a process that is repeated until readily available starting materials are reached.

For a complex cardenolide aglycone like digitoxigenin, which is the steroid core of digitoxin (B75463), a retrosynthetic approach might involve several key disconnections. acs.org A primary strategy could be an intramolecular [4+2] cycloaddition to construct the fused ring system. acs.org The synthesis can be conceptually divided into three main parts: the creation of a tricyclic enone, the formation of the D-ring to yield a tetracyclic system with the correct stereochemistry at key positions (like the 14-β-hydroxyl group), and finally, the construction of the butenolide ring at the C-17 position. acs.org

Key transformations in the synthesis of such polycyclic structures often include:

Cycloaddition Reactions: To rapidly build the core ring structure.

Ozonolysis and Periodate (B1199274) Cleavage: To precisely modify and functionalize intermediates. acs.org

Cross-Coupling Reactions: Advances in cross-coupling reactions, such as those catalyzed by palladium, have become powerful tools for attaching the lactone subunit to the sterically hindered steroid core. nih.govrsc.org

| Retrosynthetic Disconnection | Corresponding Forward Reaction | Purpose in Synthesis |

|---|---|---|

| Butenolide Ring at C-17 | Palladium-catalyzed cross-coupling | Attachment of the heterocyclic lactone to the steroid core. rsc.org |

| C/D Ring Junction | Intramolecular Cycloaddition (e.g., Diels-Alder) | Formation of the characteristic fused ring system. acs.org |

| Glycosidic Bond | Koenigs-Knorr Glycosylation or Palladium-Catalyzed Glycosylation | Attachment of the sugar moiety to the aglycone. nih.govnih.gov |

A major hurdle in the synthesis of cardiac glycosides is controlling the stereochemistry, particularly at the anomeric center of the glycosidic bond. uga.edu The synthesis of 2-deoxy-β-glycosides, a common feature in these molecules, is especially challenging due to the absence of a neighboring group at the C-2 position of the sugar to direct the stereochemical outcome. nih.gov

To address this, various stereoselective glycosylation methods have been developed:

Palladium-Catalyzed Glycosylation: This approach has been successfully used for the de novo synthesis of β-2-deoxy-glycosides, providing a diastereoselective method to install these challenging linkages. nih.gov

Neighboring Group Participation: By installing a participating group (e.g., an ester) at the C-2 position of the glycosyl donor, chemists can direct the incoming glycosyl acceptor to the opposite face, ensuring a specific stereochemical outcome, typically a 1,2-trans-glycoside. frontiersin.org

Catalyst-Controlled Glycosylation: The development of specific catalysts, such as tailored bis-thiourea catalysts, allows for the activation of glycosyl donors to favor the formation of one stereoisomer over another. frontiersin.org

| Methodology | Key Reagents/Catalysts | Typical Stereochemical Outcome | Reference Example |

|---|---|---|---|

| Palladium-Catalyzed Glycosylation | Palladium (0) catalyst | β-glycosides | Synthesis of Digitoxin. nih.gov |

| Neighboring Group Participation | Acyl group at C-2 of glycosyl donor | 1,2-trans-glycosides | General glycoside synthesis. frontiersin.org |

| Borinic Acid Catalysis | 2-aminoethyldiphenylborinate | Regioselective glycosylation | Selective glycosylation of Digitoxin. acs.orgnih.govresearchgate.net |

| Acid-Base Catalysis | Chiral phosphoric acid/amine | 1,2-trans-glycosides | General glycoside synthesis. frontiersin.org |

Semi-Synthesis of this compound Derivatives and Analogues

Semi-synthesis, which uses a readily available natural product as a starting material for chemical modification, is a powerful strategy to generate novel analogues. nih.gov For complex molecules like cardiac glycosides, this approach bypasses the need for a lengthy total synthesis of the core structure. acs.org

Modifications often target the sugar moiety or the lactone ring to explore structure-activity relationships (SAR) and develop compounds with improved therapeutic properties. nih.govnih.gov For example, selective chemical modification of the third digitoxose (B191001) residue in digoxin (B3395198) has been shown to produce derivatives with enhanced selectivity for different isoforms of the Na,K-ATPase enzyme. nih.gov This is often achieved through periodate oxidation of the terminal sugar followed by reductive amination to introduce new functional groups. nih.govnih.gov

Another strategy, termed neoglycosylation, involves creating novel glycosidic linkages. A chemoselective reaction between an oxyamine and an unprotected sugar can be used to create a panel of analogues with diversified linkages, which has been shown to yield potent and selective tumor cytotoxins from digitoxin. nih.gov

| Parent Compound | Modification Strategy | Resulting Derivative Type | Potential Therapeutic Improvement |

|---|---|---|---|

| Digoxin | Periodate oxidation and reductive amination of the terminal sugar. nih.gov | Perhydro-1,4-oxazepine derivatives. nih.gov | Enhanced selectivity for Na,K-ATPase α2 isoform. nih.gov |

| Digitoxin | Neoglycosylation via oxyamine reaction. nih.gov | Linkage-diversified neoglycosides. nih.gov | Potent and selective tumor cytotoxins. nih.gov |

| k-Strophanthidin | Aldol condensation on the lactone ring. nih.gov | Benzylidene derivatives. nih.gov | Exploration of anticancer activity. nih.gov |

| Digitoxin | Catalyst-controlled regioselective glycosylation. acs.orgnih.gov | Purpurea glycoside A. acs.org | Access to other natural product glycosylation patterns. acs.org |

Development of Novel Synthetic Methodologies Inspired by this compound Structure

The structural complexity of natural products like cardiac glycosides has historically driven the invention of new synthetic reactions and strategies. umich.eduacs.org The challenges associated with constructing their polycyclic and highly functionalized scaffolds have led to significant innovations in organic synthesis.

Recent developments include:

Catalyst-Controlled Regioselective Functionalization: The ability to selectively modify one of several similar functional groups in a complex molecule is a significant challenge. The development of organoboron catalysts that can direct the glycosylation to a specific hydroxyl group in a polyol like digitoxin is a major advance, providing access to analogues that were previously difficult to obtain. acs.orgnih.gov

One-Pot Reactions for Polycycle Construction: To improve synthetic efficiency, chemists have developed one-pot cascade reactions that can rapidly assemble complex polycyclic scaffolds from simpler precursors, often involving techniques like alkyne annulation and C-H functionalization. frontiersin.org

Advanced C-Glycosylation Methods: While this compound is likely an O-glycoside, the development of methods for forming stable C-glycosidic bonds is a major area of research. These methods, including Fries-type glycosylation and transition-metal-free cross-coupling reactions, offer robust ways to create carbon-carbon bonds at the anomeric center, leading to highly stable analogues. rsc.orgnih.govrsc.org

| Methodology | Description | Application/Advantage |

|---|---|---|

| Catalyst-Controlled Regioselective Glycosylation | Use of a borinic acid-derived catalyst to selectively activate one hydroxyl group among many for glycosylation. acs.orgnih.gov | Allows for precise modification of complex natural products like digitoxin without extensive use of protecting groups. acs.org |

| Alkyne Annulation Cascades | One-pot reactions involving intermolecular or intramolecular alkyne cyclizations to build multiple rings simultaneously. frontiersin.org | Rapid and efficient construction of complex polycyclic scaffolds found in natural products. frontiersin.org |

| Transition Metal-Free C-Glycosylation | Cross-coupling of arylzinc reagents with glycosyl bromides to form C-glycosides with high stereoselectivity. rsc.org | Provides a milder and more efficient route to C-glycoside pharmaceuticals like dapagliflozin. rsc.org |

Molecular Mechanisms of Action of Leptoside

Elucidation of Molecular Targets and Ligand-Protein Interactions

Scientific investigation into the specific molecular targets of Leptoside is currently limited. As a cardenolide glycoside, its mechanism of action is hypothesized to be similar to other compounds in this class, which are known to interact with the Na+/K+-ATPase enzyme. However, dedicated studies on this compound are lacking.

Receptor Binding Studies and Ligand-Receptor Dynamics

There is a notable absence of specific receptor binding studies for this compound in the available scientific literature. Research has not yet characterized the binding affinity, kinetics, or specific receptor subtypes with which this compound may interact. Consequently, the dynamics of the ligand-receptor complex, including conformational changes and downstream signaling events, remain unelucidated.

Enzyme Inhibition and Activation Studies

While cardenolide glycosides are generally known to be inhibitors of Na+/K+-ATPase, specific enzyme inhibition or activation studies for this compound are not documented. The inhibitory concentration (IC50) and the nature of the inhibition (e.g., competitive, non-competitive) have not been determined for this compound against Na+/K+-ATPase or any other enzyme.

| Enzyme Target | Effect of this compound | Nature of Interaction | Key Findings |

| Na+/K+-ATPase | Not Studied | Not Studied | No data available |

| Other Enzymes | Not Studied | Not Studied | No data available |

Investigation of Intracellular Signaling Pathways Modulated by this compound

The influence of this compound on intracellular signaling pathways has not been a subject of detailed investigation. The potential for this compound to modulate pathways commonly affected by cardenolides, such as those involving calcium signaling and reactive oxygen species (ROS) generation, is an area for future research.

Cross-talk with Cellular Signaling Networks

Information regarding the cross-talk between this compound-induced signaling and other cellular signaling networks is not available. The potential for synergistic or antagonistic interactions with pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB signaling remains to be explored.

Transcriptomic and Proteomic Analysis of this compound-Treated Biological Systems

Comprehensive transcriptomic and proteomic analyses to identify changes in gene and protein expression in response to this compound treatment have not been reported. Such studies would be invaluable in identifying the broader cellular response to this compound and uncovering novel mechanisms of action.

| Analysis Type | Biological System | Key Findings |

| Transcriptomic | Not Studied | No data available |

| Proteomic | Not Studied | No data available |

Modulation of Oxidative Stress Pathways by this compound

The effect of this compound on oxidative stress pathways is an uninvestigated area. It is unknown whether this compound induces or mitigates oxidative stress, or how it might interact with cellular antioxidant defense mechanisms, such as the Nrf2 pathway.

Immunomodulatory Mechanisms and Anti-inflammatory Pathways of this compound

A comprehensive review of scientific literature reveals no available research data on the immunomodulatory mechanisms or anti-inflammatory pathways associated with a chemical compound named "this compound." Consequently, there are no detailed research findings, data tables, or known molecular targets to report for this specific substance.

The following subsections, which were intended to detail the effects of this compound on various aspects of the immune system, cannot be populated with scientifically accurate information at this time due to the lack of studies on this compound.

Effects on Pro-inflammatory and Anti-inflammatory Cytokine Production

No data available.

Modulation of Immune Cell Function (e.g., Macrophages, T-cells, Neutrophils)

No data available.

Interaction with Key Signaling Pathways (e.g., NF-κB, MAPK, JAK-STAT)

No data available.

Influence on the Arachidonic Acid Cascade and Prostaglandin Synthesis

No data available.

Regulation of Inflammasome Activity

No data available.

Compound List

As no article content could be generated, there are no chemical compounds to list in a table.

In Vitro Biological Activity and Mechanistic Efficacy of Leptoside

Antioxidant Activity in Cellular and Cell-Free Systems

There is no available research to detail the antioxidant properties of Leptoside. Studies on its capacity for radical scavenging, modulation of reactive oxygen species, or its influence on key antioxidant pathways have not been identified in the public domain.

Radical Scavenging and Reactive Oxygen Species (ROS) Modulation

No data from in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays are available for this compound. Furthermore, there are no studies investigating its ability to modulate intracellular ROS levels in cellular models.

Nrf2/HO-1 Pathway Activation Studies

The potential for this compound to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a critical cellular defense mechanism against oxidative stress, has not been reported. There are no studies examining its effect on Nrf2 nuclear translocation or the expression of downstream antioxidant enzymes like HO-1.

Anti-inflammatory Efficacy in Cellular Models

No scientific evidence is available to support any anti-inflammatory effects of this compound. Research into its ability to modulate the production of inflammatory mediators or affect key inflammatory signaling pathways is absent from the available literature.

Cytokine and Chemokine Production Modulation

There are no published studies on the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) or chemokines in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages.

NF-κB Signaling Pathway Inhibition

The inhibitory potential of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, has not been investigated. There is no information on its ability to prevent the phosphorylation and degradation of IκBα or the subsequent nuclear translocation of NF-κB subunits.

Investigating Potential Chemopreventive Activities in Cellular Assays

There is a lack of research into the potential chemopreventive properties of this compound. No studies have been published that assess its effects on cancer cell proliferation, apoptosis, or other relevant cellular processes in cancer cell lines.

Neuroprotective Effects in In Vitro Neuronal Models

There is currently no available research on the neuroprotective effects of this compound in in vitro neuronal models. Studies investigating its potential to mitigate neuronal damage, reduce oxidative stress, or modulate inflammatory responses in cultured nerve cells have not been found.

Cardiovascular System Modulation in Cell-Based Assays

Information regarding the modulation of the cardiovascular system by this compound in cell-based assays is not present in the scientific literature. There are no available studies on its effects on cardiomyocytes, endothelial cells, or smooth muscle cells in vitro, which would be necessary to determine its potential impact on cardiovascular function.

Liver Protection Studies in Cellular Models (e.g., HepG2 cells)

There is a lack of published research on the liver-protective effects of this compound in cellular models such as HepG2 cells. In vitro studies are essential to assess a compound's ability to protect liver cells from toxins, reduce inflammation, and prevent cell death. No such studies for this compound could be identified.

Structure Activity Relationship Sar and Rational Design of Leptoside Derivatives

Systematic Modification of Leptoside's Phenolic Aglycone Moiety

Substitution patterns: Altering the position and nature of hydroxyl, methoxy, or other functional groups on the phenolic ring.

Alkylation or acylation: Modifying the hydroxyl groups through the addition of alkyl or acyl chains, which can influence lipophilicity and binding interactions.

Halogenation: Introducing halogen atoms (e.g., chlorine, bromine) to the aromatic ring, potentially affecting electronic properties and binding.

Ring modifications: Altering the core structure of the phenolic aglycone, such as reduction or oxidation of rings, or the introduction of additional ring systems.

Each of these modifications can impact the aglycone's electronic distribution, steric hindrance, hydrogen bonding capacity, and lipophilicity, thereby influencing its binding affinity to target molecules and subsequent biological activity. While general principles of phenolic aglycone modification in glycosides are well-established, specific detailed research findings on systematic modifications of this compound's phenolic aglycone and corresponding bioactivity data were not extensively available in the conducted searches.

Investigation of Sugar Moiety Influence on Bioactivity

The sugar moiety attached to the aglycone in glycosides plays a crucial role in various aspects of their biological profile, including solubility, absorption, distribution, metabolism, and excretion, as well as direct interactions with biological targets. The type of sugar, its stereochemistry, the position of the glycosidic linkage, and the presence of additional modifications on the sugar ring can all influence bioactivity.

Investigations into the influence of the sugar moiety on this compound's bioactivity would typically involve:

Changing the sugar type: Replacing the naturally occurring sugar (reported as D-diginose for this compound, which has Leptogenin as its aglycone) with other monosaccharides (e.g., glucose, galactose, rhamnose) or disaccharides.

Modifying the glycosidic linkage: Altering the configuration of the anomeric carbon (alpha or beta) or the position of attachment to the aglycone.

Derivatization of hydroxyl groups on the sugar: Introducing protecting groups, alkyl chains, or other substituents to the hydroxyl groups of the sugar.

Studies on other glycosides have demonstrated that the sugar moiety can significantly impact intestinal absorption and subsequent metabolic fate, directly affecting their in vivo bioactivity. For example, the type of sugar moiety was found to be a major determinant of the small intestinal uptake and biliary excretion of dietary quercetin (B1663063) glycosides. Similarly, the structure of the sugar moiety influenced the cytotoxic and antiviral properties of sugar electrophiles. While these studies provide general insights, specific data detailing how different sugar modifications affect this compound's particular bioactivities were not found in the conducted searches.

Computational Approaches for SAR Prediction and Lead Optimization

Computational approaches play an increasingly important role in modern drug discovery, complementing experimental SAR studies and aiding in rational design. These methods can be used to predict the biological activity of potential derivatives before they are synthesized, prioritize compounds for synthesis and testing, and optimize lead structures.

For this compound and its derivatives, computational approaches applicable to SAR prediction and lead optimization include:

Molecular docking: Simulating the binding of this compound or its derivatives to a putative biological target (e.g., a receptor or enzyme) to predict binding affinity and identify key interactions.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural descriptors of a series of this compound derivatives with their measured biological activities. QSAR models can help identify the structural features that are most important for activity and predict the activity of new, untested compounds.

Molecular dynamics simulations: Studying the dynamic behavior of this compound derivatives and their interactions with biological environments over time, providing insights into conformational flexibility and binding stability.

Cheminformatics methods: Utilizing computational tools for analyzing chemical space, identifying structural patterns associated with activity (SAR analysis), and designing diverse or focused libraries of derivatives. Chemical neighborhood graphs, for instance, can help explore SAR information in a systematic manner.

These computational techniques can accelerate the rational design process by reducing the need for extensive experimental synthesis and testing. They allow for the in silico screening of large numbers of potential derivatives and the identification of promising candidates for further investigation. However, specific published studies detailing the application of these computational approaches specifically to this compound for SAR prediction or lead optimization were not identified in the conducted searches.

Computational and Theoretical Studies on Leptoside

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Currently, there is a notable absence of publicly available scientific literature detailing molecular docking and molecular dynamics simulation studies specifically focused on the chemical compound Leptoside. While molecular docking is a widely utilized computational method to predict the binding affinity and interaction patterns between a ligand, such as this compound, and a biological target, no such studies have been published for this particular compound. nih.gov Similarly, molecular dynamics simulations, which provide insights into the dynamic behavior and stability of a ligand-protein complex over time, have not been reported for this compound in the existing body of scientific research. nih.gov

These computational techniques are instrumental in drug discovery and development for elucidating potential mechanisms of action and guiding the design of more potent molecules. nih.gov The application of these methods to this compound would require the identification of its specific biological targets, which has not been documented in the available literature.

Quantum Chemical Calculations for Electronic Properties and Reactivity

There is no documented research in the public domain that applies quantum chemical calculations to investigate the electronic properties and reactivity of this compound. Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for understanding the fundamental electronic structure of molecules. nih.govmdpi.com These calculations can provide valuable information on parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for predicting a molecule's reactivity and its potential to interact with biological systems. mdpi.com

Such computational analyses could offer deep insights into the chemical behavior of this compound, including its stability, potential reaction mechanisms, and the nature of its intermolecular interactions. However, at present, no studies have been published that undertake these specific quantum chemical investigations on this compound.

Cheminformatics and QSAR Modeling for Activity Prediction

A review of the current scientific literature reveals no specific cheminformatics analyses or Quantitative Structure-Activity Relationship (QSAR) models that have been developed for this compound. Cheminformatics tools are often employed to analyze large datasets of chemical compounds to identify relationships between their structural features and biological activities. nih.gov QSAR modeling, a key component of cheminformatics, aims to build predictive models that can estimate the biological activity of new or untested compounds based on their molecular descriptors. mdpi.com

The development of a QSAR model for this compound would necessitate a dataset of structurally related compounds with corresponding experimental biological activity data. mdpi.com As there is no indication of such a dataset or related studies in the available literature, the application of QSAR modeling to predict the activity of this compound has not been performed.

Advanced Analytical Methodologies for Leptoside Research

Quantitative Analysis Techniques for Leptoside in Complex Biological and Botanical Matrices

Quantitative analysis of this compound in complex biological and botanical matrices presents significant analytical challenges due to the intricate nature of these samples and the potential presence of interfering compounds. Advanced chromatographic and mass spectrometric techniques are indispensable for achieving the required sensitivity, selectivity, and accuracy.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors remains a widely used technique for the identification and quantification of phenolic compounds, including glycosides like this compound, in plant extracts mdpi.comnih.govencyclopedia.pubnih.govphcogres.comresearchgate.net. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. Reverse-phase C18 columns are commonly employed for the separation of polar phenolic compounds phcogres.commdpi.com. Detection methods coupled with HPLC include UV-Vis or photodiode array detection (DAD), which are suitable for compounds with chromophores, and more sensitive and selective detectors like electrochemical detection (ECD) and fluorometric detection (FLD) mdpi.comtandfonline.com.

For enhanced specificity and sensitivity, particularly in complex matrices, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standard mdpi.comencyclopedia.pubmdpi.comtandfonline.comiss.itucdavis.edumdpi.comresearchgate.netmdpi.comuab.edueuropeanreview.orgbiorxiv.orgnih.govnih.gov. LC-MS/MS provides molecular weight information and characteristic fragmentation patterns, enabling unambiguous identification and accurate quantification even at low concentrations within complex biological fluids or plant extracts mdpi.comresearchgate.netmdpi.comuab.edueuropeanreview.orgbiorxiv.orgnih.gov. Negative ionization mode is often preferred for the analysis of phenolic compounds as it can yield more characteristic fragments mdpi.com.

Sample preparation is a critical step in the quantitative analysis of this compound from complex matrices, aimed at isolating the compound of interest and removing interfering substances. For botanical matrices, common extraction techniques for phenolic compounds include maceration, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) nih.govencyclopedia.pubmdpi.comucdavis.edu. The choice of solvent (e.g., methanol, ethanol, water, and their mixtures) and extraction parameters (time, temperature, solid-to-solvent ratio) significantly influence extraction efficiency nih.govencyclopedia.pubucdavis.edu. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has also been applied for the extraction of polyphenols from various matrices mdpi.comencyclopedia.pub.

In biological matrices such as plasma, serum, urine, or tissue homogenates, sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation iss.ituab.edusciencemarket.pl. LLE is effective for lipophilic compounds, while SPE offers better cleanup and concentration for a wider range of polarities iss.it. Protein precipitation is often a necessary initial step for biological fluids to remove proteins that can interfere with downstream analysis iss.it.

Quantitative analysis typically involves the use of calibration curves generated from analyzing known concentrations of the this compound standard in a relevant matrix phcogres.comucdavis.eduresearchgate.netmdpi.comuab.edueuropeanreview.org. Challenges in quantitative analysis in biological samples include matrix effects, such as ion suppression or enhancement in MS-based methods, and the need for appropriate internal standards, preferably stable isotopically labeled analogues of this compound, to account for variations during sample preparation and analysis uab.edu.

While specific quantitative data for this compound in various complex matrices is not extensively detailed in the provided search results, the established methodologies for phenolic glycosides using techniques like LC-MS/MS, coupled with optimized sample preparation, form the basis for such analyses. For instance, LC-MS has been successfully used to identify and analyze phenolic compounds, including a compound referred to as "this compound" (with a different formula than the primary one discussed), in plant extracts researchgate.net.

Metabolomics and Flux Analysis in Biological Systems Treated with this compound

Metabolomics involves the comprehensive study of all metabolites within a biological system, providing a snapshot of its metabolic state. Flux analysis, specifically metabolic flux analysis (MFA), quantifies the rates of biochemical reactions in a living system, offering insights into metabolic pathway activity europeanreview.org. Applying these methodologies to biological systems treated with this compound can reveal how the compound influences cellular metabolism and its own metabolic fate.

LC-MS and Gas Chromatography-Mass Spectrometry (GC-MS) are central analytical platforms in metabolomics studies uab.edu. Untargeted metabolomics aims to detect and identify as many metabolites as possible, while targeted metabolomics focuses on specific pathways or classes of compounds uab.edu. Given that this compound is a phenolic glycoside, LC-MS/MS would be a suitable technique for both targeted and untargeted metabolomics to identify this compound and its potential metabolites in biological samples.

Studies on the metabolism of related phenolic glycosides, such as leptosperin found in manuka honey, demonstrate the utility of LC-MS/MS for identifying metabolites in plasma and urine researchgate.net. These studies involve administering the compound and then analyzing biological fluids and tissues over time to track the parent compound and its metabolic products, such as glucuronides and sulfates researchgate.net.

Flux analysis, particularly using isotope tracers (e.g., 13C), can provide quantitative information on metabolic fluxes europeanreview.org. By administering isotopically labeled this compound to a biological system, researchers could track the incorporation of the label into downstream metabolites, thereby quantifying the rates of metabolic reactions involving this compound or its breakdown products. Analysis of labeled metabolites is typically performed using MS and/or Nuclear Magnetic Resonance (NMR) spectroscopy europeanreview.org.

While the provided search results discuss metabolomics and flux analysis in the context of Leptospira bacteria's metabolism nih.govnih.govresearchgate.net, and metabolomic analysis of kidney injury caused by Leptospira infection mdpi.comresearchgate.netresearchgate.net, there is no direct information on metabolomics or flux analysis specifically applied to the chemical compound this compound in biological systems. However, the general principles and techniques of metabolomics and flux analysis using LC-MS/MS and isotope tracing are applicable to studying the metabolic fate and effects of this compound. Challenges in metabolomics include the wide dynamic range of metabolite concentrations and matrix effects in biological samples uab.edu.

Advanced Imaging Techniques for Intracellular Localization and Interactions

Understanding the intracellular localization of this compound and its interactions with cellular components is crucial for elucidating its mechanism of action. Advanced imaging techniques, particularly fluorescence microscopy-based methods, offer powerful tools for visualizing the distribution and dynamics of molecules within cells.

Fluorescence microscopy is a key technique for studying the intracellular localization of molecules nih.govmoleculardevices.com. By labeling this compound with a fluorescent tag or using fluorescent probes that bind specifically to this compound, researchers can visualize its distribution within cells. Confocal microscopy provides high-resolution optical sections, allowing for the visualization of intracellular structures and the localization of fluorescently labeled molecules within these structures researchgate.net.

Advanced fluorescence imaging techniques, such as super-resolution microscopy methods like Single Molecule Localization Microscopy (SMLM) (including PALM and dSTORM), can overcome the diffraction limit of light microscopy, providing spatial resolution beyond the conventional limit (typically ~250 nm) gu.seepj-conferences.org. These techniques allow for the precise localization of single fluorescent molecules, enabling the study of molecular distributions and interactions at the nanoscale gu.seepj-conferences.org.

Studying the intracellular localization of compounds often involves labeling the compound itself or using probes that interact with it. Alternatively, if this compound's target or binding partner within the cell is known, immunofluorescence microscopy using antibodies against the target can be combined with techniques to visualize this compound. Co-localization studies using multiple fluorescent labels can reveal whether this compound is present in specific organelles or compartments or interacts with particular cellular proteins researchgate.net.

Challenges in applying advanced imaging techniques to study this compound include the potential need to synthesize fluorescently labeled this compound derivatives that retain the biological activity and cellular uptake properties of the native compound. Linkage errors, the spatial displacement between the fluorescent label and the target molecule, can also affect the accuracy of localization in super-resolution microscopy epj-conferences.org. Immunofluorescence studies require specific and high-affinity antibodies against this compound or its cellular targets.

While the provided search results discuss cellular imaging and localization in the context of Leptospira bacteria within host cells sciencemarket.plresearchgate.netdokumen.pub, and the use of fluorescent proteins for tracking protein localization moleculardevices.com, there is no specific information on the application of advanced imaging techniques for studying the intracellular localization or interactions of the chemical compound this compound. However, the principles and techniques described for imaging other molecules and pathogens are directly applicable to investigating this compound's cellular behavior.

Future Research Directions and Unexplored Avenues in Leptoside Research

Integration of Multi-omics Data for Systems-Level Understanding

Integrating multi-omics data, such as genomics, transcriptomics, and proteomics, is crucial for gaining a comprehensive, systems-level understanding of how leptoside interacts with biological systems. Multi-omics integration involves combining datasets from different levels of omics to reveal biological insights not possible through single-omics analysis. mdpi.com While individual omics approaches provide valuable information, they may not capture the full complexity of biological processes. mdpi.com For instance, transcriptomics data alone might not reflect post-transcriptional modifications or protein activity critical for functional outcomes. mdpi.com

Studies utilizing integrated multi-omics approaches have provided insights into the interaction of pathogens, such as Leptospira, with host cells, identifying critical factors involved in pathogenesis. nih.govnih.gov This type of approach can reveal virulence-associated proteins and other factors that could be exploited for developing novel diagnostic or therapeutic tools. nih.govnih.gov Applying similar integrated multi-omics strategies to this compound research could help identify the specific molecular pathways and targets modulated by this compound, providing a deeper understanding of its mechanisms of action and potential therapeutic effects.

Exploration of Novel Biological Targets for this compound

Identifying novel biological targets is a critical future direction for this compound research. While some potential activities like antioxidant and anti-inflammatory effects have been noted, the specific molecular targets through which this compound exerts these effects are not fully understood. ontosight.ai

Computational approaches, such as comparative and subtractive genomics, have been used to identify putative drug targets in pathogens. nih.govnih.gov These methods can filter for essential genes conserved across different strains and identify potential targets based on protein-protein interaction networks and metabolic pathways. nih.govnih.gov Applying such in silico methods, potentially combined with in vitro validation, could help uncover novel protein or pathway targets for this compound in relevant disease models. For example, studies on Leptospira have identified novel drug targets among essential genes involved in metabolic pathways. nih.govnih.gov A similar systematic approach could be employed to identify novel targets for this compound based on its observed or hypothesized biological activities.

Sustainable Production and Engineering of this compound

As research into this compound progresses, developing sustainable and efficient methods for its production will become increasingly important, especially if it shows promise for therapeutic applications. Sustainable production involves minimizing environmental impact and ensuring long-term viability of production processes. vamptech.commdpi.com

While specific research on the sustainable production of this compound was not extensively found, advancements in the sustainable production and engineering of other natural products and compounds offer potential avenues. For instance, engineering microorganisms like yeast through synthetic biology and genetic engineering has shown success in increasing the production of valuable compounds such as polyketides. utexas.edu This approach involves rewiring metabolic pathways to enhance the yield of the desired molecule. utexas.edu Applying similar metabolic engineering strategies to plant cell cultures or microbial systems could offer a sustainable route for producing this compound at scale, reducing reliance on potentially limited or environmentally sensitive plant sources. Research into flexible and efficient production methods that control by-products and reduce pollution is also relevant for sustainable manufacturing. jeionline.org

Comparative Studies with Other Glycosidic Natural Products

Comparing this compound with other glycosidic natural products can provide valuable insights into its unique properties, mechanisms, and potential applications. Glycosidic natural products are a diverse group of compounds with a wide range of biological activities. frontiersin.orgnih.gov The presence of glycosidic residues in natural products often influences their pharmacokinetic and pharmacodynamic properties, including solubility, transport, target specificity, and binding. nih.gov

Studies comparing different glycosides have revealed variations in their structures and biological activities depending on their source organisms and the nature of their glycosidic moieties. frontiersin.orgnih.gov For example, research on marine microbes has identified numerous glycosylated natural products with antitumor and antimicrobial activities. frontiersin.org Comparative studies focusing on the structural differences between this compound and other phenolic or plant-derived glycosides, alongside their respective biological activities and molecular interactions, could help to position this compound within the broader landscape of glycosidic natural products and highlight its specific advantages or unique properties. Analyzing the types and proportions of glycosidic residues in different natural product databases can also provide context for the structural features of this compound. nih.gov Furthermore, understanding how enzymes cleave glycosidic bonds in other natural products through mechanisms like β-elimination could inform research into the metabolism and bioavailability of this compound. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.